1,3-Dinitrobenzene-13C6 is primarily used as an isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC)-mass spectrometry (MS) [].
Internal standards are compounds added to a sample before analysis to serve as a reference point for quantification. They possess similar chemical and physical properties to the target analytes but are isotopically distinct, meaning they differ in the number of neutrons in their molecules. This distinction allows for the internal standard to be easily differentiated from the analytes in the complex mixture of the sample during MS analysis [].
By comparing the peak intensity of the target analyte to the peak intensity of the internal standard, scientists can accurately determine the concentration of the analyte in the sample. The use of an isotope-labeled internal standard compensates for variations that may occur during sample preparation and analysis, improving the accuracy and precision of the measurements [, ].
1,3-Dinitrobenzene-13C6 can be helpful in environmental science research, particularly for the analysis of nitroaromatic compounds in environmental samples such as soil, water, and air []. Nitroaromatic compounds are a class of organic pollutants known for their potential toxicity and persistence in the environment.
By utilizing 1,3-Dinitrobenzene-13C6 as an internal standard, scientists can accurately quantify the concentration of specific nitroaromatic compounds in environmental samples, enabling them to assess their environmental impact and potential contamination risks [].
One example application involves using 1,3-Dinitrobenzene-13C6 to study the degradation or transformation of nitroaromatic compounds in the environment. By monitoring the changes in the concentration of the target analyte and the internal standard over time, researchers can gain insights into the fate and transport of these pollutants in various environmental matrices [].
While the primary application of 1,3-Dinitrobenzene-13C6 lies in analytical chemistry as an internal standard, there is ongoing research exploring its potential uses in other scientific fields. These include:
1,3-Dinitrobenzene-13C6 is a stable isotopic variant of 1,3-dinitrobenzene, where six carbon atoms in the benzene ring are replaced with their carbon-13 isotopes. The molecular formula for 1,3-dinitrobenzene-13C6 is , and it has a molecular weight of approximately 168.107 g/mol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the meta positions relative to each other, which significantly influences its chemical properties and reactivity.
1,3-Dinitrobenzene-13C6 itself is not typically involved in any specific biological mechanisms. However, its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy []. The $^{13}$C enrichment allows researchers to precisely identify and quantify other carbon-containing molecules within a sample through their unique chemical shifts in the NMR spectrum.
1,3-Dinitrobenzene-13C6 is a potential health hazard. It is classified as a moderately toxic irritant []. Here are some key safety concerns:
These reactions are crucial for synthesizing more complex organic compounds and for understanding the reactivity patterns of substituted benzene derivatives.
Research indicates that 1,3-dinitrobenzene and its derivatives exhibit various biological activities. Notably, they have been studied for their potential toxicological effects on human health and environmental impact. The compound has been shown to possess mutagenic properties and can affect enzyme activities in certain biological systems. Specifically, it may interact with cellular components leading to oxidative stress and DNA damage.
1,3-Dinitrobenzene-13C6 can be synthesized through several methods:
1,3-Dinitrobenzene-13C6 has several applications in research and industry:
Studies on the interactions of 1,3-dinitrobenzene-13C6 with biological systems reveal its potential effects on enzymatic activity and cellular health. It has been shown to inhibit certain enzymes involved in detoxification processes, leading to an accumulation of reactive species within cells. Furthermore, research indicates that exposure to this compound can result in alterations in gene expression related to stress responses.
1,3-Dinitrobenzene-13C6 shares similarities with several other dinitrobenzene isomers and derivatives. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dinitrobenzene | Ortho isomer | Has two adjacent nitro groups affecting reactivity differently. |
1,4-Dinitrobenzene | Para isomer | Exhibits different physical properties due to symmetrical structure. |
2,4-Dinitrotoluene | Substituted derivative | Contains a methyl group which alters solubility and reactivity. |
2,6-Dinitrotoluene | Substituted derivative | More toxic than 1,3-dinitrobenzene due to structural differences. |
The position of the nitro groups significantly influences both the chemical reactivity and biological activity of these compounds. 1,3-Dinitrobenzene-13C6 stands out due to its specific isotopic labeling which allows for precise tracking in analytical applications.
Acute Toxic;Health Hazard;Environmental Hazard